molecular formula C8H16 B1583520 1,4-Dimethylcyclohexane CAS No. 589-90-2

1,4-Dimethylcyclohexane

Cat. No.: B1583520
CAS No.: 589-90-2
M. Wt: 112.21 g/mol
InChI Key: QRMPKOFEUHIBNM-UHFFFAOYSA-N
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Description

1,4-dimethylcyclohexane is a cycloalkane that is cyclohexane substituted by a methyl group at positions 1 and 4. It has a role as a human metabolite and a plant metabolite. It derives from a hydride of a cyclohexane.

Mechanism of Action

Target of Action

The primary target of 1,4-Dimethylcyclohexane is the cyclohexane ring structure within organic molecules. This compound, as a disubstituted cyclohexane, interacts with the cyclohexane ring, causing changes in its conformation .

Mode of Action

This compound interacts with its targets through steric interactions, specifically 1,3-diaxial interactions . These interactions occur between an axial substituent located on carbon atom 1 of a cyclohexane ring and the hydrogen atoms (or other substituents) located on carbon atoms 3 and 5 . The presence of the two methyl groups in this compound influences the conformation of the cyclohexane ring .

Biochemical Pathways

The action of this compound primarily affects the conformational stability of cyclohexane rings. The compound’s two methyl groups prefer to occupy equatorial positions due to the increased steric hindrance of axial locations . This preference influences the overall conformation of the cyclohexane ring and can affect the properties of larger organic molecules that contain these rings .

Pharmacokinetics

For instance, the preference for equatorial positions could affect the compound’s solubility and therefore its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on the conformation of cyclohexane rings. By preferring equatorial positions, the compound can reduce steric strain, potentially affecting the stability and reactivity of larger organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature can affect the equilibrium between different conformations of the cyclohexane ring . Additionally, the presence of other molecules can influence the compound’s steric interactions and thus its mode of action .

Properties

IUPAC Name

1,4-dimethylcyclohexane
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InChI

InChI=1S/C8H16/c1-7-3-5-8(2)6-4-7/h7-8H,3-6H2,1-2H3
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InChI Key

QRMPKOFEUHIBNM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1CCC(CC1)C
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Molecular Formula

C8H16
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DSSTOX Substance ID

DTXSID5075284, DTXSID301025608, DTXSID401015836
Record name 1,4-Dimethylcyclohexane
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Record name Cis-1,4-dimethylcyclohexane
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Record name trans-1,4-Dimethylcyclohexane
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Molecular Weight

112.21 g/mol
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Physical Description

Clear colorless liquid with an odor like petroleum; [CAMEO]
Record name 1,4-Dimethylcyclohexane
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CAS No.

589-90-2, 624-29-3, 2207-04-7
Record name 1,4-Dimethylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dimethylcyclohexane
Reactant of Route 2
1,4-Dimethylcyclohexane
Reactant of Route 3
1,4-Dimethylcyclohexane
Reactant of Route 4
1,4-Dimethylcyclohexane
Reactant of Route 5
1,4-Dimethylcyclohexane
Reactant of Route 6
Reactant of Route 6
1,4-Dimethylcyclohexane
Customer
Q & A

ANone: The molecular formula of 1,4-dimethylcyclohexane is C8H16, and its molecular weight is 112.21 g/mol. [, ]

ANone: Several spectroscopic techniques are valuable for characterizing this compound. These include 1H NMR, 13C NMR [, , , , ], FT-Raman [], and infrared spectroscopy [].

ANone: this compound exists as cis and trans isomers. The trans isomer primarily exists in the diequatorial conformation (e,e) due to its lower energy compared to the diaxial conformation (a,a). The cis isomer experiences a conformational equilibrium between conformations with one axial and one equatorial methyl group (a,e). [, , , ]

ANone: At low temperatures, distinct NMR signals are observed for the axial and equatorial methyl groups in both cis and trans isomers. As temperature increases, ring inversion becomes faster, leading to the broadening and eventual coalescence of these signals. Analysis of the lineshape changes allows for the determination of the activation parameters for ring inversion. [, , , ]

ANone: Yes, this compound can be incorporated into polymers. For instance, it has been used in the synthesis of polyesters like poly(this compound adipate) (PCHA). These polymers can then be used as a matrix for biocomposites with organo-clays. []

ANone: The cis and trans isomers of this compound exhibit different shapes, which influence their packing behavior in mixtures. For example, mixtures of the more planar trans-1,4-dimethylcyclohexane with n-alkanes exhibit more negative excess volumes compared to mixtures containing the cis isomer. []

ANone: this compound undergoes hydrogenolysis in the presence of an iridium catalyst supported on silica (Ir/SiO2) and hydrogen. This reaction mainly yields products resulting from a single C-C bond cleavage, indicating the relative rates of different surface reactions. []

ANone: Yes, the stereochemistry of this compound can be retained in certain catalytic reactions. For example, Cp* iridium complexes, with ceric ammonium nitrate as the oxidant, can catalyze the hydroxylation of this compound with retention of stereochemistry. []

ANone: Computational chemistry plays a role in understanding the conformational behavior of this compound. Molecular mechanics calculations help in determining structural parameters and exploring potential energy surfaces for the ring inversion process. These calculations provide insights into the relative energies of different conformations and guide the interpretation of experimental data. [, ]

ANone: Pyrolysis of this compound generates a complex mixture of products, including butenes and aromatics. This process is explained by a free-radical chain mechanism, with significant radical isomerization occurring during the reaction. []

ANone: Studies using various reagents, such as ethoxycarbonylnitrene [, ] and cumyloxyl radical [], demonstrate that the tertiary equatorial C-H bonds in this compound are significantly more reactive than the axial counterparts in radical reactions. This difference in reactivity is attributed to the release of 1,3-diaxial strain in the transition state for equatorial C-H abstraction.

ANone: this compound can be adsorbed into the pores of zeolites, such as silicalite-1 (a purely siliceous form of ZSM-5). The adsorption and diffusion characteristics are influenced by the size and shape of the molecule, as well as the pore structure and surface properties of the zeolite. [, ]

ANone: Yes, this compound forms inclusion compounds with thiourea. These compounds provide valuable systems for studying the dynamic behavior of the guest molecule using techniques like solid-state 13C NMR. []

ANone: Low-temperature ozonation of this compound on a silica surface leads to the formation of hydrotrioxides (ROOOH). The thermal decomposition of these hydrotrioxides produces radicals and is accompanied by infrared and visible chemiluminescence. []

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